N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a 2-chloro-5-(trifluoromethyl)phenyl group attached to the acetamide nitrogen and a 4-fluorophenyl substituent on the α-carbon.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF4NO/c16-12-6-3-10(15(18,19)20)8-13(12)21-14(22)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHZCOBLXDOFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-fluorophenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and chloro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
- Biological Activity : P9 demonstrates potent HDAC8 inhibition (IC₅₀ = 2.1 µM), while the target compound’s 4-fluorophenyl group may confer cytotoxicity against cancer cells, as seen in structurally related compounds .
- Solubility : Polar substituents (e.g., hydroxy in B2) improve aqueous solubility but may reduce membrane permeability .
Anticancer Activity:
- The target compound shares structural similarities with N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (), which showed IC₅₀ values of 8–12 µM against MCF-7 and A549 cancer cells .
- P9 () exhibited superior HDAC8 inhibition (IC₅₀ = 2.1 µM) compared to its non-fluorinated analogues, highlighting the role of fluorination in enhancing potency .
Antimicrobial Potential:
- Compounds like 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide () demonstrate broad-spectrum antimicrobial activity due to sulfonamide and chloro groups, suggesting the target compound may share similar properties .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.
Chemical Structure and Properties
Chemical Formula : C15H10ClF4N
Molecular Weight : 363.75 g/mol
CAS Number : 303091-05-6
The compound features a chloro group, trifluoromethyl group, and a fluorophenyl moiety, which are significant for its biological activity. The presence of these functional groups often enhances the lipophilicity and bioavailability of the compound.
Research indicates that compounds with trifluoromethyl groups exhibit enhanced interactions with biological targets due to their unique electronic properties. The trifluoromethyl group can influence the binding affinity of the compound to various enzymes and receptors, potentially leading to increased potency against specific targets.
Antiviral Activity
A study highlighted the antiviral potential of similar compounds, suggesting that the incorporation of trifluoromethyl groups can enhance inhibitory effects against viral replication. For instance, benzimidazole derivatives have shown promising antiviral activity against hepatitis C virus (HCV) and other RNA viruses, with effective concentrations (EC50) in the low micromolar range . Although specific data for this compound is limited, its structural similarities suggest potential antiviral properties.
Anticancer Activity
The compound's structure may also indicate possible anticancer properties. Compounds containing halogenated phenyl groups have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, trifluoromethylated compounds have shown selective cytotoxicity against various cancer cell lines, suggesting a pathway for further investigation in oncology .
Case Studies
- Case Study on Antiviral Efficacy :
- Case Study on Anticancer Properties :
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
